Cas no 956958-63-7 ((2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid)

956958-63-7 structure
상품 이름:(2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid
CAS 번호:956958-63-7
MF:C13H16ClNO3
메가와트:269.724042892456
MDL:MFCD09863467
CID:5225646
(2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- L-Isoleucine, N-(4-chlorobenzoyl)-
- (4-Chlorobenzoyl)-l-isoleucine
- (2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid
-
- MDL: MFCD09863467
- 인치: 1S/C13H16ClNO3/c1-3-8(2)11(13(17)18)15-12(16)9-4-6-10(14)7-5-9/h4-8,11H,3H2,1-2H3,(H,15,16)(H,17,18)/t8-,11-/m0/s1
- InChIKey: LASGEJISYLOCTM-KWQFWETISA-N
- 미소: C(O)(=O)[C@H]([C@@H](C)CC)NC(=O)C1=CC=C(Cl)C=C1
(2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01088969-5g |
(2S,3S)-2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 95% | 5g |
¥9639.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349838-500mg |
(4-Chlorobenzoyl)-l-isoleucine |
956958-63-7 | 95% | 500mg |
¥17409.00 | 2024-04-23 | |
Ambeed | A1138078-5g |
(2S,3S)-2-[(4-Chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 95% | 5g |
$1405.0 | 2024-04-15 | |
Enamine | EN300-87484-0.25g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 90% | 0.25g |
$381.0 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349838-1g |
(4-Chlorobenzoyl)-l-isoleucine |
956958-63-7 | 95% | 1g |
¥18111.00 | 2024-04-23 | |
Enamine | EN300-87484-0.5g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 90% | 0.5g |
$397.0 | 2023-09-01 | |
Enamine | EN300-87484-10.0g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 10.0g |
$2884.0 | 2023-02-11 | ||
Enamine | EN300-87484-5g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 90% | 5g |
$1199.0 | 2023-09-01 | |
1PlusChem | 1P019QU0-10g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 90% | 10g |
$2260.00 | 2023-12-16 | |
1PlusChem | 1P019QU0-2.5g |
(2S,3S)-2-[(4-chlorophenyl)formamido]-3-methylpentanoic acid |
956958-63-7 | 90% | 2.5g |
$1063.00 | 2023-12-16 |
(2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid 관련 문헌
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
956958-63-7 ((2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid) 관련 제품
- 1210939-30-2(N-(2,5-Dimethoxyphenyl)methyl-1-methyl-1H-pyrazol-4-amine Hydrochloride)
- 1235358-60-7(1-methyl-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide)
- 2228486-38-0(3-(2-bromo-1,3-thiazol-4-yl)-2,2-dimethylpropan-1-amine)
- 110124-06-6(methyl 2-(2-methylprop-2-en-1-yl)oxybenzoate)
- 1333517-30-8(N-(1-cyano-1,2-dimethylpropyl)-2-(4-phenyl-1H-pyrazol-1-yl)acetamide)
- 1307992-02-4((3R)-3-amino-3-(5-methylthiophen-2-yl)propanamide)
- 1805546-12-6(Methyl 3-chloro-2-chloromethyl-5-cyanobenzoate)
- 142741-25-1(Orthosiphol A)
- 2229247-19-0(1-(2-Bromo-1,3-thiazol-4-yl)-2,2,2-trifluoroethan-1-ol)
- 2172272-16-9(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-2-methylbutanoic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:956958-63-7)(2S,3S)-2-(4-chlorophenyl)formamido-3-methylpentanoic acid

순결:99%/99%
재다:1g/5g
가격 ($):436.0/1264.0